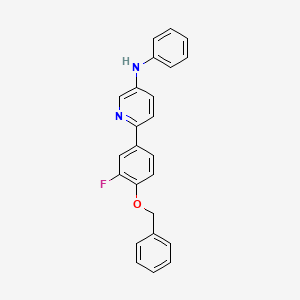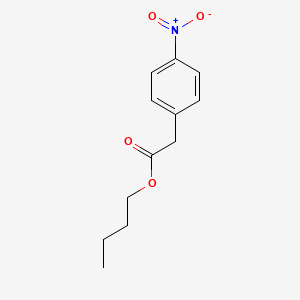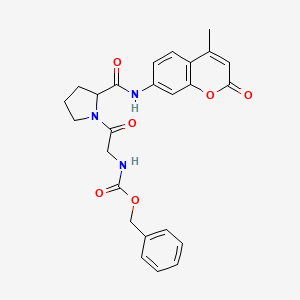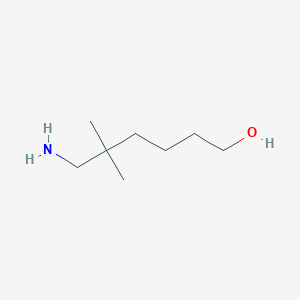![molecular formula C17H34O5Si B13871857 5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)
5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-tert-butyl 1-O-ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate is a complex organic compound featuring multiple functional groups, including tert-butyl, ethyl, and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-butyl 1-O-ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, selective silylation, and esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control of reaction conditions and efficient production. These systems can handle the complex multi-step synthesis required for this compound, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-O-tert-butyl 1-O-ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing esters to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
5-O-tert-butyl 1-O-ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-O-tert-butyl 1-O-ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate involves its interaction with molecular targets through its functional groups. The tert-butyl and silyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Shares the tert-butyl group but differs in overall structure and reactivity.
Ethyl acetate: Contains the ethyl group but lacks the silyl and tert-butyl groups.
tert-Butyl(dimethyl)silyl chloride: Contains the silyl group but differs in its functional groups and applications.
Uniqueness
5-O-tert-butyl 1-O-ethyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate is unique due to its combination of tert-butyl, ethyl, and silyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C17H34O5Si |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate |
InChI |
InChI=1S/C17H34O5Si/c1-10-20-14(18)11-13(12-15(19)21-16(2,3)4)22-23(8,9)17(5,6)7/h13H,10-12H2,1-9H3 |
InChI Key |
YMWRRNKSXGCJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)

![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)

